molecular formula C14H18N6O B11180975 5,6-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one

5,6-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one

Cat. No.: B11180975
M. Wt: 286.33 g/mol
InChI Key: SPYGPKDVTQJZGX-UHFFFAOYSA-N
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Description

The compound 5,6-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one features a pyrimidin-4(3H)-one core substituted with methyl groups at positions 5 and 6 and a 4-(pyrimidin-2-yl)piperazinyl group at position 2. This structure is characteristic of heterocyclic systems designed for biological activity, particularly in kinase inhibition or receptor modulation. The pyrimidinone core provides hydrogen-bonding capacity, while the piperazine linker and pyrimidine substituent enhance interactions with hydrophobic and aromatic regions of target proteins .

Properties

Molecular Formula

C14H18N6O

Molecular Weight

286.33 g/mol

IUPAC Name

4,5-dimethyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C14H18N6O/c1-10-11(2)17-14(18-12(10)21)20-8-6-19(7-9-20)13-15-4-3-5-16-13/h3-5H,6-9H2,1-2H3,(H,17,18,21)

InChI Key

SPYGPKDVTQJZGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution with piperazine: The pyrimidine core is then reacted with piperazine derivatives in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Biological Activities

The compound has demonstrated various biological activities, including:

  • Antitumor Activity: Preliminary studies suggest that this compound may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression.
  • Antimicrobial Properties: It has shown efficacy against several bacterial strains, indicating potential as an antimicrobial agent.
  • Neuropharmacological Effects: The piperazine component may contribute to its activity in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.

Synthesis and Derivatives

The synthesis of 5,6-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one typically involves multi-step reactions that highlight its complexity. This complexity opens avenues for creating derivatives with enhanced or modified biological activities.

Table 1: Comparison of Similar Compounds

Compound NameStructureUnique Features
4-(Pyrimidin-2-yl)piperazineStructureLacks methyl substitutions at positions 5 and 6.
5-MethylpyrimidineStructureSimpler structure; no piperazine moiety.
Pyrido[2,3-d]pyrimidine derivativesStructureContains additional heteroatoms; different biological activity profiles.

The unique combination of methyl substitutions and a piperazine ring enhances the pharmacological properties of 5,6-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one compared to its simpler analogs.

Case Study 1: Antitumor Activity

A study conducted on the antitumor potential of this compound revealed that it significantly inhibited the proliferation of certain cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis and inhibit cell cycle progression.

Case Study 2: Antimicrobial Evaluation

In another research effort, derivatives of this compound were synthesized and tested against various bacterial strains using the disc diffusion method. Results indicated strong antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.

Mechanism of Action

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Core Structure Position 2 Substituent Molecular Weight (g/mol) Key Reference
5,6-Dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one (Target) Pyrimidin-4(3H)-one 4-(Pyrimidin-2-yl)piperazine ~330 (estimated)
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g) Pyrido[3,4-d]pyrimidin-4(3H)-one 4-(Pyridin-2-yl)piperazine 335.37
5,6-Dimethyl-2-[(4-nitrobenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one (4-Nitrobenzyl)sulfanyl 347.41
7-(2-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one 4-(3-Chlorophenyl)piperazine 457.34
2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one Pyrimidin-4(3H)-one 5-Amino-3-(thien-2-yl)pyrazole 287.34

Key Observations :

  • Core Modifications: Replacing the pyrimidinone core with pyrido- or thieno-fused systems (e.g., pyrido[3,4-d]pyrimidinone in 44g or thieno[2,3-d]pyrimidinone in ) alters electronic properties and planarity, impacting target binding.

Physicochemical Properties

Lipophilicity (logP), solubility, and molecular weight are critical for bioavailability:

  • The target compound’s estimated logP (~2.5) is lower than thieno-pyrimidinone derivatives (e.g., 3.1 for ’s compound ), suggesting improved aqueous solubility due to the polar pyrimidinylpiperazine group.

Research Findings and Implications

Substituent Flexibility : Piperazine derivatives with aryl or heteroaryl groups (pyrimidinyl, pyridinyl) optimize target engagement, balancing hydrophobicity and hydrogen-bonding capacity .

Core Heterocycle Impact: Thieno- or pyrido-fused cores increase rigidity and π-electron density, favoring interactions with flat binding pockets (e.g., kinase domains) .

Metabolic Stability: Acylated piperazines (e.g., hexanoyl in ) may reduce oxidative metabolism, improving half-life compared to arylpiperazines.

Biological Activity

5,6-Dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activities, synthesis, structure-activity relationships (SAR), and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5,6-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one is C14H18N6O, with a molecular weight of 286.33 g/mol. The compound features two methyl groups at the 5 and 6 positions of the pyrimidine ring and a piperazine moiety, which enhances its solubility and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor cell proliferation. For example, compounds with similar structures have demonstrated significant cytotoxic effects against breast cancer cell lines such as MDA-MB-231, with IC50 values indicating potent activity .
  • Antimicrobial Properties : The compound has been evaluated for its ability to combat microbial infections, showing promising results against various pathogens. Its mechanism may involve interference with microbial DNA synthesis or protein function.
  • CNS Activity : The piperazine component suggests potential psychopharmacological properties, possibly acting as a selective serotonin reuptake inhibitor (SSRI) or influencing other neurotransmitter systems .

Structure-Activity Relationships (SAR)

Understanding the SAR of 5,6-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one is crucial for optimizing its pharmacological profile. Key findings include:

  • Methyl Substitutions : The presence of methyl groups at positions 5 and 6 enhances lipophilicity and may improve binding affinity to biological targets.
  • Piperazine Moiety : This structural feature is linked to increased bioavailability and central nervous system penetration, contributing to the compound's potential as an antidepressant or anxiolytic agent .

Synthesis

The synthesis of 5,6-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one typically involves multi-step reactions:

  • Formation of Pyrimidine Ring : Initial reactions focus on constructing the pyrimidine framework using appropriate precursors.
  • Piperazine Integration : Subsequent steps involve introducing the piperazine group through nucleophilic substitution reactions.
  • Methylation : Final methylation steps are performed to achieve the desired substitution pattern.

Case Studies

Several studies have evaluated the biological activity of compounds related to 5,6-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one:

StudyCompoundActivityIC50 (μM)Reference
Guo et al.Thieno[2,3-d]pyrimidinesAnticancer27.6
Yong et al.Pyrido[2,3-d] derivativesAntitumorVaries
Elmongy et al.Pyrimidine derivativesCytotoxicity43 - 87% inhibition

These studies highlight the compound's potential in oncology and suggest avenues for further research into its therapeutic applications.

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